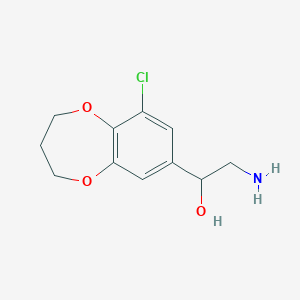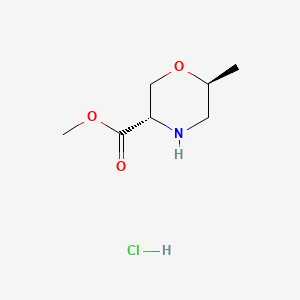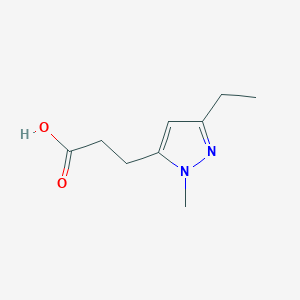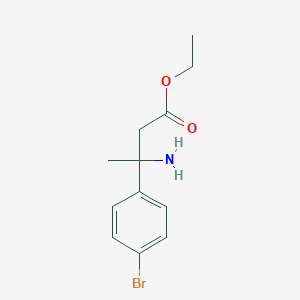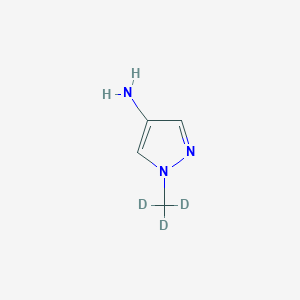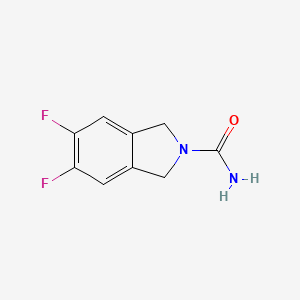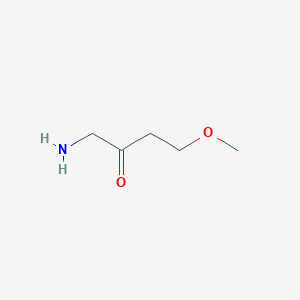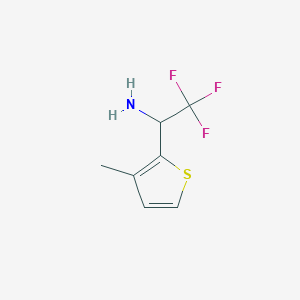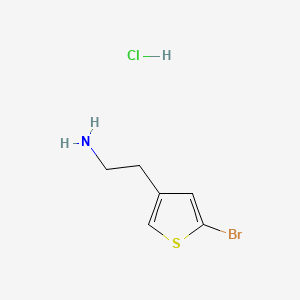
2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H9BrNS·HCl It is an aromatic amine derivative, featuring a brominated thiophene ring attached to an ethylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride typically involves the bromination of thiophene followed by the introduction of an ethylamine group. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Ethylamine Derivative: The brominated thiophene is then reacted with ethylamine under controlled conditions to form the desired product.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene oxides or sulfoxides.
Reduction: Formation of reduced thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylamine group can form hydrogen bonds and electrostatic interactions, while the brominated thiophene ring can participate in π-π stacking and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride
- 2-(5-Trifluoromethylthiophen-2-yl)ethan-1-amine hydrochloride
Uniqueness
2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride is unique due to the position of the bromine atom on the thiophene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C6H9BrClNS |
|---|---|
Peso molecular |
242.57 g/mol |
Nombre IUPAC |
2-(5-bromothiophen-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H8BrNS.ClH/c7-6-3-5(1-2-8)4-9-6;/h3-4H,1-2,8H2;1H |
Clave InChI |
KNNVYTQXXDOBAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1CCN)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide,trans](/img/structure/B13580203.png)

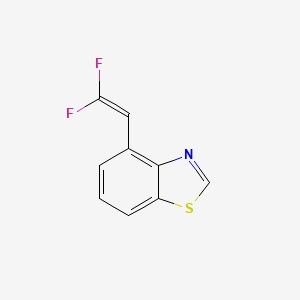
amine dihydrochloride](/img/structure/B13580223.png)
![1,3-Dioxoisoindolin-2-YL spiro[2.5]octane-6-carboxylate](/img/structure/B13580224.png)
aminehydrochloride](/img/structure/B13580227.png)
